

Application Notes and Protocols for the Extraction of (-)-Sweroside from *Lonicera japonica*

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Compound of Interest

Compound Name: (-)-Sweroside

Cat. No.: B190387

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Introduction

(-)-Sweroside, a secoiridoid glycoside, is a prominent bioactive compound found in the medicinal plant *Lonicera japonica* Thunb. (Japanese honeysuckle). It has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective effects.^[1] These therapeutic properties are attributed to its ability to modulate key cellular signaling pathways such as NF- κ B, PI3K/Akt/mTOR, and MAPK.^{[1][2]} This document provides detailed protocols for the extraction, purification, and quantification of **(-)-Sweroside** from *Lonicera japonica*, as well as an overview of its known mechanisms of action.

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data related to the analysis of **(-)-Sweroside** and other compounds in *Lonicera japonica*.

Table 1: HPLC-DAD Method Parameters for Quantification of Sweroside and Other Components in *Lonicera japonica*

Parameter	Value	Reference
Chromatographic Column	C18 column (250 x 4.6 mm, 5.0 µm)	[3]
Mobile Phase	A: 0.4% (v/v) aqueous acetic acid; B: Acetonitrile	[3]
Gradient Elution	10% B (0-12 min), 10-17% B (12-25 min), 17% B (25-35 min)	[3]
Flow Rate	1.0 mL/min	[3]
Column Temperature	30 °C	[3]
Detection Wavelength	245 nm	[3]
Limit of Detection (LOD)	0.10 - 0.23 µg/mL	[3]
Limit of Quantification (LOQ)	0.69 - 3.56 µg/mL	[3]
Recovery	94.2 - 103.6%	[3]
Precision (Intra-day RSD)	< 1.24%	[3]
Precision (Inter-day RSD)	< 2.28%	[3]

Table 2: UPLC-MS/MS Method Parameters for Quantification of Sweroside and Other Components in *Lonicera japonica*

Parameter	Value	Reference
Chromatographic Column	Thermo Hypersil GOLD column (100 mm × 2.1 mm, 1.9 µm)	[4]
Mobile Phase	A: Water with 0.2% formic acid; B: Methanol	[4]
Column Temperature	45 °C	[4]
Linearity (r ²)	> 0.9991	[4]
Precision (Intra-day RSD)	0.96% - 2.26%	[4]
Precision (Inter-day RSD)	0.52% - 3.04%	[4]
Stability (RSD)	0.85% - 2.15%	[4]
Recovery	75.90% - 110.58%	[4]

Experimental Protocols

Protocol 1: Solvent Extraction of (-)-Sweroside from *Lonicera japonica*

This protocol describes a general method for the extraction of **(-)-Sweroside** using a solvent-based approach.

1. Plant Material Preparation:

- Obtain dried stems or flower buds of *Lonicera japonica*.
- Grind the plant material into a fine powder to increase the surface area for extraction.

2. Extraction Procedure:

- Method A: Water Extraction (Reflux):
 - Place the powdered plant material in a round-bottom flask.

- Add distilled water in a solid-to-liquid ratio of 1:7 to 1:10 (w/v).
- Heat the mixture to reflux for 2-3 hours.
- Allow the mixture to cool and then filter to separate the extract from the solid residue.
- Repeat the extraction process on the residue for a total of three times to maximize yield.
- Combine the filtrates.
- Method B: Methanol Extraction (Ultrasonication):
 - Place the powdered plant material in an extraction vessel.
 - Add 80% methanol at a solid-to-liquid ratio of 1:10 (w/v).
 - Perform ultrasonication for 90 minutes.^[5]
 - Separate the extract from the solid residue by filtration.
 - Repeat the extraction process on the residue two more times.^[5]
 - Combine the extracts.

3. Concentration:

- Concentrate the combined extracts under reduced pressure using a rotary evaporator to remove the solvent.
- The resulting crude extract can be further purified.

Protocol 2: Purification of (-)-Sweroside by Column Chromatography

This protocol outlines the purification of the crude extract to isolate **(-)-Sweroside**.

1. Preparation of the Crude Extract:

- Dissolve the dried crude extract obtained from Protocol 1 in a minimal amount of the initial mobile phase for column chromatography.

2. Column Packing:

- Stationary Phase Options: Polyamide resin or polyvinylpyrrolidone resin can be used.
- Prepare a slurry of the chosen resin in the initial mobile phase.
- Pack a glass column with the slurry, ensuring no air bubbles are trapped.
- Equilibrate the packed column by running the initial mobile phase through it until the baseline is stable.

3. Chromatographic Separation:

- Carefully load the dissolved crude extract onto the top of the column.
- Begin the elution with the initial mobile phase (e.g., 100% water or a low percentage of methanol in water).
- Gradually increase the polarity of the mobile phase by increasing the concentration of methanol (step-gradient or linear gradient). A suggested gradient is to elute with 20-30% (v/v) methanol to obtain the fraction containing iridoid glycosides like sweroside.
- Collect fractions of the eluate.

4. Fraction Analysis:

- Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing **(-)-Sweroside**.
- A standard of **(-)-Sweroside** should be used for comparison.

5. Isolation and Final Purification:

- Combine the fractions rich in **(-)-Sweroside**.

- Evaporate the solvent under reduced pressure to obtain the purified compound.
- If necessary, further purification can be achieved using preparative HPLC.

Protocol 3: Quantification of (-)-Sweroside by HPLC

This protocol provides a method for the quantitative analysis of **(-)-Sweroside** in the extracts.

1. Preparation of Standard and Sample Solutions:

- **Standard Solution:** Accurately weigh a known amount of pure **(-)-Sweroside** standard and dissolve it in methanol to prepare a stock solution of a known concentration. Prepare a series of calibration standards by diluting the stock solution.
- **Sample Solution:** Accurately weigh the dried extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.

2. HPLC Analysis:

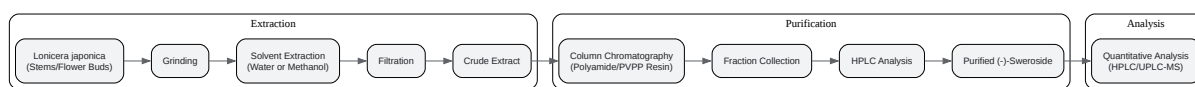
- Use an HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm, 5.0 µm).
- Set the column temperature to 30 °C.
- The mobile phase consists of (A) 0.4% (v/v) aqueous acetic acid and (B) acetonitrile.[3]
- Use a gradient elution: 10% B from 0-12 min, 10-17% B from 12-25 min, and 17% B from 25-35 min.[3]
- Set the flow rate to 1.0 mL/min and the detection wavelength to 245 nm.[3]

3. Data Analysis:

- Construct a calibration curve by plotting the peak area of the **(-)-Sweroside** standard against its concentration.
- Determine the concentration of **(-)-Sweroside** in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

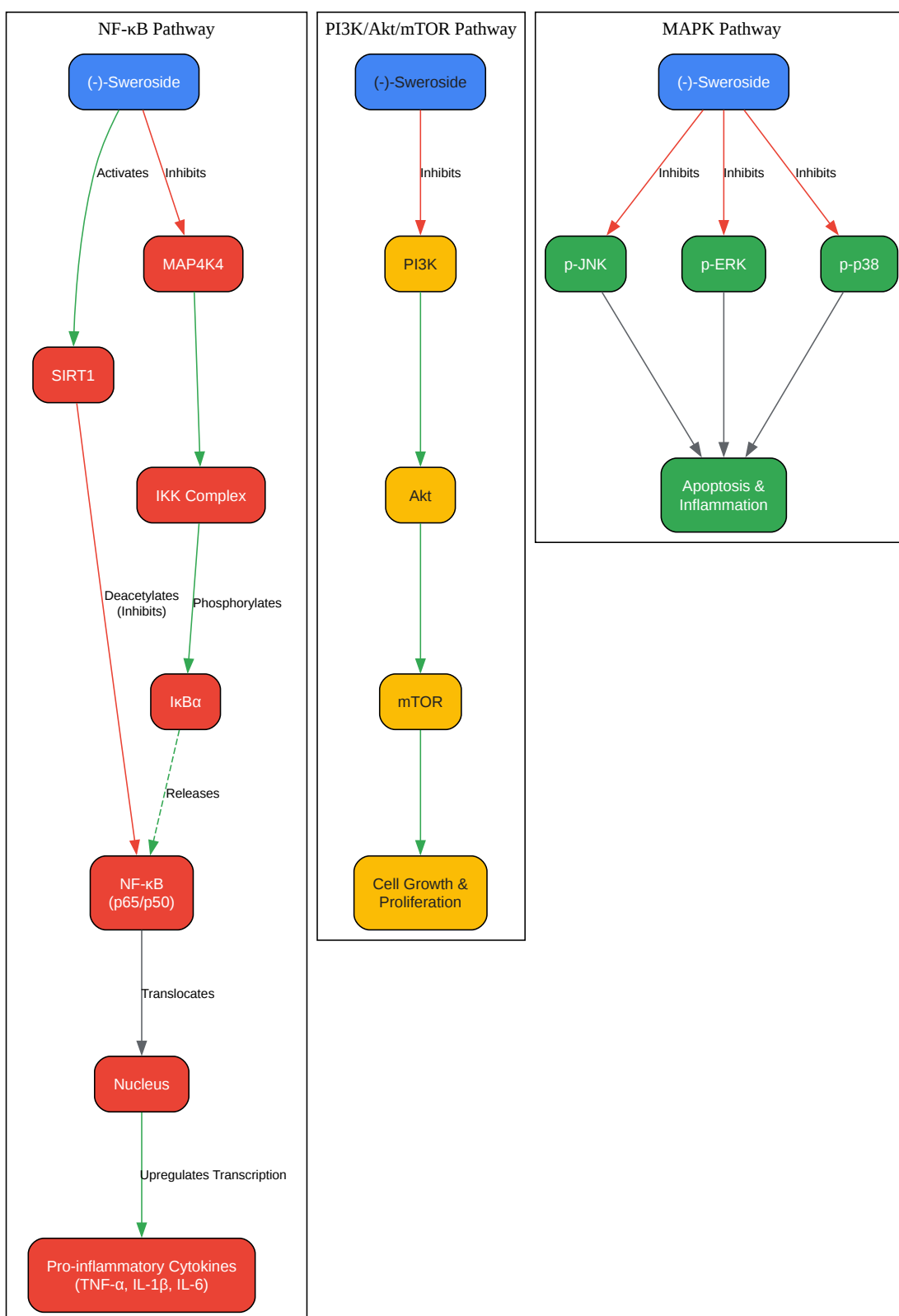
Experimental Workflow



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Caption: Experimental workflow for the extraction and purification of **(-)-Sweroside**.

Signaling Pathways Modulated by (-)-Sweroside



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Caption: Key signaling pathways modulated by **(-)-Sweroside**.

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